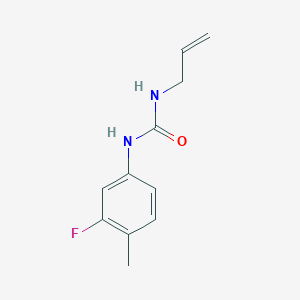
N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA is a member of the pyrazole family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
科学研究应用
N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. One of the main areas of research for N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide is its potential as an anti-inflammatory and analgesic agent. In a study published in the Journal of Medicinal Chemistry, N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide was found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and neuropathic pain.
In addition to its anti-inflammatory and analgesic effects, N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide has also been found to exhibit anticonvulsant activity. A study published in the European Journal of Medicinal Chemistry found that N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide was able to reduce the severity and frequency of seizures in animal models of epilepsy.
作用机制
The exact mechanism of action of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response.
N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide has also been found to modulate the activity of several ion channels in the body, including the voltage-gated sodium and calcium channels. This modulation of ion channels may contribute to N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide's anticonvulsant effects.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide has been found to exhibit a range of other biochemical and physiological effects. N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide has been found to increase the levels of several neurotransmitters in the brain, including serotonin and dopamine, which may contribute to its antidepressant effects.
N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Additionally, N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide has been found to modulate the activity of several enzymes in the body, including acetylcholinesterase and butyrylcholinesterase, which may contribute to its cognitive-enhancing effects.
实验室实验的优点和局限性
One of the main advantages of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide for lab experiments is its high purity and stability. N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide can be synthesized in large quantities and purified through recrystallization to obtain a highly pure product. Additionally, N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide has been extensively studied and optimized for its synthesis and characterization, which makes it a reliable compound for lab experiments.
One of the limitations of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide for lab experiments is its limited solubility in water. N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide is highly soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, but has limited solubility in water. This may limit its use in certain experimental protocols that require aqueous solutions.
未来方向
There are several potential future directions for the research on N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide. One area of research is the development of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide derivatives with improved pharmacological properties. For example, researchers could explore the synthesis of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide derivatives with increased solubility in water or improved bioavailability.
Another area of research is the investigation of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide's potential as a therapeutic agent for neurological disorders, such as epilepsy and depression. Researchers could conduct further preclinical studies to investigate the efficacy and safety of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide in animal models of these disorders.
Finally, researchers could explore the potential of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide as a lead compound for the development of new drugs with novel mechanisms of action. By studying the molecular structure and pharmacological properties of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide, researchers could identify new targets for drug development and design new compounds with improved efficacy and safety profiles.
Conclusion
In conclusion, N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, analgesic, anticonvulsant, and cognitive-enhancing effects make it a promising candidate for the development of new drugs for a range of disorders. While there are some limitations to its use in lab experiments, its high purity and stability make it a reliable compound for scientific research. Future research on N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide could lead to the development of new drugs with improved efficacy and safety profiles.
合成方法
The synthesis of N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide involves the reaction of 4-pyrazol-1-ylbenzaldehyde with methylamine and acetic anhydride. The resulting product is then purified through recrystallization to obtain N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide in its pure form. This synthesis method has been extensively studied and optimized for the production of high-quality N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide.
属性
IUPAC Name |
N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-13-12(16)9-10-3-5-11(6-4-10)15-8-2-7-14-15/h2-8H,9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSRCTOGGBWDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-pyrazol-1-ylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

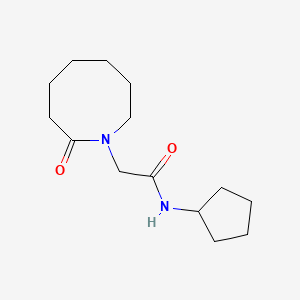
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
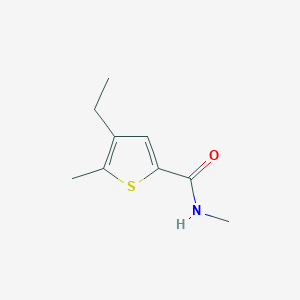

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
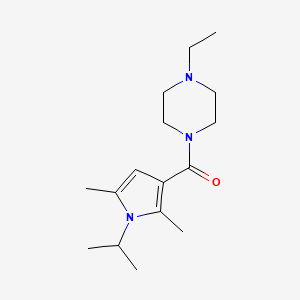



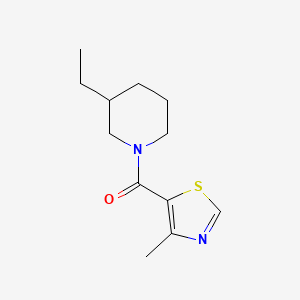
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
